molecular formula C16H15N3O B11798720 7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one

7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B11798720
M. Wt: 265.31 g/mol
InChI Key: PGKCIFCASVEWSH-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound, with its unique structure, has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the core benzodiazepine structure, followed by the introduction of the pyridin-4-yl group and the dimethyl substitutions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the pyridin-4-yl group and the dimethyl substitutions can influence its binding affinity, selectivity, and overall efficacy.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

7,8-dimethyl-4-pyridin-4-yl-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C16H15N3O/c1-10-7-14-15(8-11(10)2)19-16(20)9-13(18-14)12-3-5-17-6-4-12/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

PGKCIFCASVEWSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(CC(=O)N2)C3=CC=NC=C3

Origin of Product

United States

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